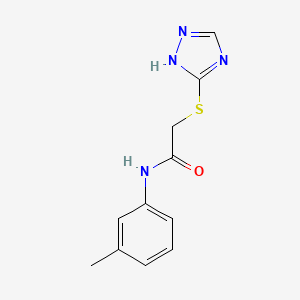
N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011).
- N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives are synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, characterized by NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
- The structure of synthesized compounds, including those similar to N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, is usually characterized by spectroscopic studies like 1H NMR and IR (Panchal & Patel, 2011).
Chemical Reactions and Properties
- The chemical structures of various acetamide derivatives, including those with 1,2,4-triazole groups, have been established through spectroscopic data like MS, IR, CHN, and 1H NMR (Huicheng Wang et al., 2010).
Physical Properties Analysis
- The physical properties of such compounds are generally assessed using techniques like thin layer chromatography (TLC) and melting point determination, which help in confirming their purity and physical state (MahyavanshiJyotindra et al., 2011).
Chemical Properties Analysis
- These compounds often exhibit various biological activities due to their molecular structure. For example, some acetamide derivatives with 1,2,4-triazole groups have shown antimicrobial activity in preliminary tests (Suhas M. Shelke & S. Bhosale, 2010).
科学的研究の応用
Synthesis and Anticancer Activity
A study by Evren et al. (2019) introduced new derivatives of thiazole, which included compounds structurally similar to N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These compounds were synthesized and evaluated for their anticancer properties, particularly against A549 human lung adenocarcinoma cells. The research highlighted the potential of these derivatives as selective anticancer agents, with one derivative exhibiting significant cytotoxicity and apoptosis induction in cancer cells compared to a standard drug, cisplatin Evren, L. Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.
Inhibitory Activity Against Mushroom Tyrosinase
Hassan et al. (2022) developed a series of 1,2,4-triazole-based compounds, demonstrating their effectiveness as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. This study suggests that these compounds, including analogs of N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, could serve as potential agents for treating hyperpigmentation disorders. The novel scaffold presented in this research offers insights into designing new drugs against melanogenesis Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022.
Antimicrobial Applications
Research by Baviskar, Khadabadi, & Deore (2013) synthesized a new series of compounds, including those structurally related to N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, to assess their antimicrobial efficacy. These compounds exhibited promising antibacterial and antifungal activities, underscoring the potential of such derivatives in developing new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
Enzyme Inhibition Studies
Riaz et al. (2020) focused on synthesizing new N-aryl derivatives of 1,2,4-triazole and evaluating their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. This research underscores the versatility of N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs in therapeutic applications targeting enzyme inhibition Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)14-10(16)6-17-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYFGVJBUOGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975954 |
Source


|
| Record name | N-(3-Methylphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
CAS RN |
6054-53-1 |
Source


|
| Record name | N-(3-Methylphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)
![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)


![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)
![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)